molecular formula C16H27NO2 B6084804 2-(1-adamantyl)ethyl N-propylcarbamate

2-(1-adamantyl)ethyl N-propylcarbamate

Cat. No.: B6084804
M. Wt: 265.39 g/mol
InChI Key: PKBZOZJLSKKRQZ-UHFFFAOYSA-N
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Description

2-(1-adamantyl)ethyl N-propylcarbamate is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon with a diamond-like structure. This unique structure imparts the compound with significant stability and rigidity, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)ethyl N-propylcarbamate typically involves the reaction of 2-(1-adamantyl)ethylamine with propyl isocyanate. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)ethyl N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-(1-adamantyl)ethyl N-propylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)ethyl N-propylcarbamate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The carbamate group can also form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: A simpler adamantane derivative with similar hydrophobic properties.

    2-(1-adamantyl)ethanol: Another adamantane derivative with a hydroxyl group instead of a carbamate.

    N-adamantylcarbamate: A related compound with a different substitution pattern on the adamantane moiety.

Uniqueness

2-(1-adamantyl)ethyl N-propylcarbamate is unique due to the presence of both the adamantane moiety and the carbamate group. This combination imparts the compound with both rigidity and the ability to form hydrogen bonds, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-(1-adamantyl)ethyl N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-2-4-17-15(18)19-5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBZOZJLSKKRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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